Pyrazinuric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazinuric acid can be synthesized through several methods. One common approach involves the oxidation of pyrazinamide using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. Another method includes the hydrolysis of pyrazinamide in the presence of strong acids like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pyrazinuric acid undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield pyrazinamide under specific conditions.
Substitution: The carboxylic acid group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, xanthine oxidase.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
5-Hydroxy-pyrazinuric acid: Formed through oxidation.
Pyrazinamide: Formed through reduction.
Various substituted pyrazinuric acids: Formed through substitution reactions.
Scientific Research Applications
Pyrazinuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in the metabolism of pyrazinamide and its potential effects on bacterial cells.
Industry: Utilized in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Pyrazinuric acid exerts its effects primarily through its interaction with bacterial enzymes. In the case of Mycobacterium tuberculosis, this compound inhibits the enzyme fatty acid synthase I, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This inhibition leads to the accumulation of this compound within the bacterial cells, disrupting their metabolic processes and ultimately causing cell death .
Comparison with Similar Compounds
Pyrazinamide: A prodrug that is converted to pyrazinuric acid in the body.
5-Hydroxy-pyrazinuric acid: An oxidized derivative of this compound.
Pyrazinecarboxylic acid: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific inhibitory action on fatty acid synthase I in Mycobacterium tuberculosis. This makes it a crucial metabolite in the treatment of tuberculosis, especially in cases where pyrazinamide resistance is observed .
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIDKUXSCXOFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205847 | |
Record name | Pyrazinuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57229-37-5 | |
Record name | N-(2-Pyrazinylcarbonyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57229-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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